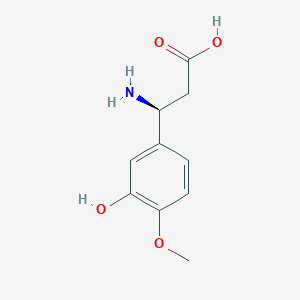

(S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine

Description

(S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine is a non-proteinogenic β-amino acid characterized by a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 3- and 4-positions, respectively. The β-configuration places the side chain on the second carbon of the alanine backbone, distinguishing it from canonical α-amino acids like tyrosine . Structurally, the compound combines hydrophilic (hydroxyl) and lipophilic (methoxy) moieties, which may influence its solubility, bioavailability, and interaction with biological targets.

For example, β-amino acid isomers like (3S)-3-aminoglutaryl-(S)-alanine are synthesized from intermediates such as methyl hydrogen (3S)-3-benzyloxycarbonylaminoglutarate . Similar methodologies could apply to the target compound, leveraging protective groups (e.g., benzyloxycarbonyl) and stereoselective coupling to (S)-alanine.

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m0/s1 |

InChI Key |

MVPHRWQFARWHIX-ZETCQYMHSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H](CC(=O)O)N)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Hydrolysis and Acetylation Route from Vanillylhydantoin

One of the well-documented industrial methods for preparing (S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine involves a multi-step process starting from vanillylhydantoin, as described in US Patent US4716246A.

Step 1: Hydrolysis of Vanillylhydantoin

- Vanillylhydantoin is hydrolyzed under alkaline conditions using a molar excess (1.1 to 5 equivalents) of aqueous alkali.

- The reaction is conducted at elevated temperatures (100° to 160° C) and pressures (15 to 100 psi) for 2 to 30 hours, preferably 2 to 10 hours.

- This step yields 3-(4-hydroxy-3-methoxyphenyl)alanine directly without isolation.

Step 2: Acetylation

- The hydrolyzed product is cooled to 0° to 5° C and treated with acetic anhydride and aqueous alkali simultaneously.

- The pH is carefully maintained between 10.5 and 11.5 during addition, and temperature kept below 10° C.

- Additional acetic anhydride is added until pH reaches 8.0-9.0, producing N-acetyl-3-(4-acetoxy-3-methoxyphenyl)alanine (a diacetyl compound).

Step 3: Resolution of Enantiomers

- Optically pure seeds of (S) and (R) enantiomorphs are used in fluidized bed columns to separate enantiomers from the racemic mixture.

- The solid phase is maintained by adding racemate as needed.

- The fluidized bed solids weight is controlled from 50 to 250 grams per liter.

- The enriched enantiomer is recovered by filtration and washing with cold acetone.

Step 4: Hydrolysis of Acetylated Enantiomer

- The (S)-N-acetyl-3-(4-acetoxy-3-methoxyphenyl)alanine is hydrolyzed with dilute acid and cooled to yield the desired (S)-3-(3,4-dihydroxyphenyl)alanine salt.

- Additional purification steps include treatment with ethylenediaminetetraacetic acid disodium salt, sulfur dioxide, activated charcoal, filtration, and pH adjustment to 4.5-5.0 before crystallization.

- The process uses water as a solvent, which is environmentally benign.

- The alkaline hydrolysis ensures direct formation of the correct product.

- The fluidized bed resolution allows for efficient enantiomeric separation.

| Step | Conditions | Key Reagents | Product/Outcome |

|---|---|---|---|

| Hydrolysis | 100-160°C, 15-100 psi, 2-10 h, alkaline | Vanillylhydantoin, aqueous alkali | 3-(4-hydroxy-3-methoxyphenyl)alanine |

| Acetylation | 0-5°C, pH 10.5-11.5 | Acetic anhydride, aqueous alkali | N-acetyl-3-(4-acetoxy-3-methoxyphenyl)alanine |

| Resolution | Fluidized bed, 50-250 g/L solids | Optically pure seeds | Enantiomeric enrichment |

| Hydrolysis | Dilute acid, cooled | Acid, EDTA, SO2, charcoal | (S)-3-(3,4-dihydroxyphenyl)alanine salt |

This method is industrially scalable and provides high optical purity of the (S)-enantiomer.

Enzymatic Tandem Aldol Addition–Transamination Routes

Recent advances in biocatalysis have enabled enzymatic synthesis routes for γ-hydroxy-α-amino acids, structurally related to this compound, offering stereoselectivity and mild reaction conditions.

Aldol Addition: Catalyzed by trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida, which adds pyruvate to aromatic aldehydes to form chiral 4-hydroxy-2-oxo acids.

Transamination: Enantioselective amination of the aldol adducts using S-selective transaminases (e.g., T039 transaminase), with various amine donors such as l-alanine, benzylamine, or l-glutamate.

Cascade Systems: Different amine donor systems (pyruvate recycling, benzaldehyde lyase-mediated, or branched-chain amino acid aminotransferase and aspartate aminotransferase cascades) optimize yield and selectivity.

- High stereoselectivity and broad substrate tolerance.

- Mild reaction conditions, environmentally friendly.

- Potential for whole-cell biocatalysis, reducing purification steps.

| Enzymatic Step | Enzyme(s) | Substrate | Product | Notes |

|---|---|---|---|---|

| Aldol Addition | HBPA | Pyruvate + aromatic aldehyde | 4-hydroxy-2-oxo acid | High stereoselectivity |

| Transamination | T039 transaminase | Aldol adduct + amine donor | γ-hydroxy-α-amino acid | Various donor systems used |

| Cascade | BCAT + AspAT | Aldol adduct + l-Glu | γ-hydroxy-α-amino acid | Enhanced selectivity |

This enzymatic approach provides a complementary pathway to classical chemical synthesis, particularly useful for complex or sensitive substrates.

Organocatalytic and Sulfinimine-Mediated Enantioselective Syntheses

Organic synthesis literature reports enantioselective methods for β-amino acids related to this compound using chiral auxiliaries and organocatalysts.

Vinylzinc Addition and Overman Rearrangement: Enantioselective vinylzinc addition to aldehydes followed by Overman’s 3,3-sigmatropic rearrangement yields β-unsaturated β²-amino acid derivatives with high enantiomeric excess.

Sulfinimine Addition: Addition of sodium enolates or titanium enolates to chiral tert-butanesulfinyl imines facilitates the construction of β-amino acids with controlled stereochemistry.

Protecting Group Strategies: Benzyl or BOC protecting groups are commonly used to stabilize intermediates, followed by oxidation to carboxylic acids and deprotection to yield the target β-amino acids.

These methods achieve high yields (up to 98%) and excellent stereocontrol but often require multiple steps and careful handling of chiral auxiliaries.

Lipase-Catalyzed Kinetic Resolution of Epoxides

A patent (WO2014030106A2) describes the enzymatic resolution of racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate (an epoxide precursor) using Serratia marcescens lipase (Lipase A).

- The lipase selectively hydrolyzes one enantiomer of the epoxide ester, enriching the desired stereoisomer.

- Subsequent chemical transformations convert the resolved epoxide into intermediates like cis lactams, which can be further elaborated to this compound derivatives.

- The process involves controlled pH (7.2-7.5) and temperature (30°C) with partial conversion (~50%) to optimize resolution.

This enzymatic kinetic resolution offers an alternative to classical resolution methods with potential industrial applicability.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Alkaline Hydrolysis & Acetylation (Patent US4716246A) | Vanillylhydantoin | Hydrolysis, acetylation, enantiomeric resolution, hydrolysis | Industrial scale, water solvent, high purity | Requires pressure and temperature control |

| Enzymatic Aldol Addition–Transamination | Pyruvate + aromatic aldehydes | HBPA aldolase + transaminase cascade | High stereoselectivity, mild conditions, green chemistry | Enzyme availability, substrate scope |

| Organocatalytic & Sulfinimine Methods | Aldehydes, vinylzinc, sulfinimines | Vinylzinc addition, rearrangement, protecting group manipulations | High enantiomeric excess, versatile | Multi-step, complex auxiliaries |

| Lipase-Catalyzed Kinetic Resolution (Patent WO2014030106A2) | Racemic epoxide ester | Enzymatic hydrolysis, chemical conversion | Selective, mild conditions | Partial conversion, requires further steps |

Chemical Reactions Analysis

Types of Reactions

(S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Parkinson's Disease

L-DOPA is primarily recognized for its role in treating Parkinson's disease. As a precursor to dopamine, it alleviates symptoms such as tremors and rigidity by replenishing dopamine levels in the brain. The synthesis of L-DOPA can be achieved through various methods, including enzymatic processes and chemical asymmetric synthesis .

1.2 Neuroprotective Effects

Research indicates that L-DOPA exhibits neuroprotective properties beyond its dopaminergic effects. Studies have shown that it can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Cancer Research Applications

2.1 Antitumor Activity

Recent studies have highlighted the potential antitumor effects of (S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine. In vivo experiments demonstrated that this compound significantly inhibited tumor growth in xenograft models. The mechanisms involved include induction of apoptosis in cancer cells, as evidenced by increased expression of pro-apoptotic factors and decreased mitochondrial membrane potential .

2.2 Mechanistic Insights

The compound's ability to activate pathways related to endoplasmic reticulum stress and apoptosis has been documented. For instance, treatment with this compound led to increased levels of CHOP and GRP78/Bip proteins, indicating activation of the unfolded protein response (UPR). This pathway is crucial for regulating cell survival under stress conditions .

Biochemical Research Applications

3.1 Proteomics Research

This compound is utilized in proteomics for studying protein interactions and modifications. Its incorporation into peptide sequences allows researchers to investigate structural and functional aspects of proteins under various conditions .

3.2 Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The ongoing studies aim to elucidate its efficacy and mechanism of action against these pathogens .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Pharmacology | Treatment of Parkinson's Disease | Dopamine precursor, alleviates motor symptoms |

| Neuroprotection | Modulation of neuroinflammation | Reduces oxidative stress |

| Cancer Research | Antitumor activity | Induces apoptosis, activates UPR |

| Biochemical Research | Proteomics | Investigates protein interactions |

| Antimicrobial Research | Antimicrobial activity | Effective against specific Gram-positive bacteria |

Case Studies

- Parkinson's Disease Management : A clinical trial demonstrated that patients receiving L-DOPA showed significant improvement in motor functions compared to those on placebo, confirming its therapeutic efficacy.

- Antitumor Efficacy : In a study involving SMMC-7721 cells treated with this compound, results indicated a marked increase in apoptosis markers after 48 hours, highlighting its potential as an anticancer agent.

- Proteomic Applications : Researchers employed this compound in peptide analogs to study antimicrobial resistance mechanisms, showcasing its versatility in biochemical research.

Mechanism of Action

The mechanism of action of (S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in binding to enzymes and receptors, influencing their activity and function. The compound may act as an inhibitor or activator of certain biochemical processes, depending on its structural configuration and the target molecule.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of β-Substituted Alanines

*Assumed based on analogous compounds in evidence.

Key Observations:

Substituent Position and Polarity :

- The 3-hydroxy-4-methoxy substitution in the target compound introduces both hydrogen-bonding capacity (via -OH) and moderate lipophilicity (via -OCH₃). This contrasts with L-tyrosine’s para-hydroxyl group, which prioritizes hydrogen bonding in biological systems .

- Electron-withdrawing groups like -CF₃ (in (S)-beta-(4-Trifluoromethylphenyl)alanine) enhance electrophilicity and may improve binding to hydrophobic enzyme pockets, whereas methoxy groups balance solubility and membrane permeability .

The target compound’s hydroxyl and methoxy groups may enable broader interactions with bacterial membrane proteins, though empirical data is lacking. Alanine derivatives targeting glutamate receptors (e.g., Mirabilis jalapa alanine) disrupt insect immune systems via competitive inhibition . The target compound’s aromatic substituents could modulate similar interactions, but further studies are needed.

Synthetic Accessibility: Diastereoselective synthesis routes for β-amino acids, such as those involving glutarate intermediates , could be adapted for the target compound. Protective group strategies (e.g., benzyloxycarbonyl) and coupling reactions with (S)-alanine are likely critical steps.

Functional Group Impact on Solubility and Binding

- Hydroxyl vs. This duality may make the target compound versatile in crossing biological membranes while retaining target affinity .

- Aromatic vs. Heteroaromatic : Beta-(3-pyridyl)-alanine’s pyridyl group introduces nitrogen-mediated polar interactions, whereas the target’s phenyl ring relies on π-π stacking and hydrophobic effects. The latter may favor binding to aromatic residues in proteins .

Biological Activity

(S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine, also known as a derivative of phenylalanine, has garnered attention for its potential biological activities. This compound is notable for its structural similarity to other bioactive compounds, which may contribute to its pharmacological properties. The following sections detail the biological activity, including antioxidant, anticancer, and neuroprotective effects, supported by data tables and relevant research findings.

1. Antioxidant Activity

Antioxidant activity is a critical aspect of many phenolic compounds. Research has indicated that this compound exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress.

Table 1: Antioxidant Activity Comparison

The IC50 value indicates the concentration required to inhibit 50% of the free radicals in a given assay. The lower the IC50 value, the more potent the antioxidant activity.

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Its mechanism of action appears to involve modulation of cell cycle progression and induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines including MCF-7 (breast cancer) and HL-60 (leukemia). The results demonstrated a dose-dependent inhibition of cell growth.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 30 | Induction of apoptosis |

| HL-60 | 25 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

3. Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline, has been highlighted.

Table 3: AChE Inhibition Activity

The significant AChE inhibition suggests potential applications in treating cognitive disorders.

4. Conclusion and Future Directions

This compound exhibits promising biological activities, particularly as an antioxidant, anticancer agent, and neuroprotective compound. Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.

- Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects.

- Formulation Development : To explore its potential in pharmaceutical applications.

Q & A

Basic Research Questions

Q. How can the structural identity of (S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine be confirmed experimentally?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze the aromatic proton environment (e.g., hydroxy and methoxy substituents at positions 3 and 4 of the phenyl ring) and chiral chromatography to confirm the (S)-configuration. High-resolution mass spectrometry (HRMS) can validate the molecular formula (C₁₀H₁₃NO₄) .

- Key Data : Compare spectral data with reference compounds, such as DL-β-(3-Hydroxy-4-methoxyphenyl)alanine (CAS: 925221-88-1), to resolve ambiguities in stereochemistry .

Q. What are the primary synthetic routes for this compound?

- Methodology : Adapt protocols from structurally similar amino acids. For example:

- Step 1 : Protect the hydroxyl and methoxy groups on 3-hydroxy-4-methoxybenzaldehyde via acetylation.

- Step 2 : Perform a Strecker synthesis or reductive amination to introduce the β-alanine backbone.

- Step 3 : Deprotect and purify using reverse-phase HPLC .

Q. How should researchers handle stability and storage of this compound?

- Guidelines : Store under inert gas (e.g., argon) at –20°C to prevent oxidation of the phenolic hydroxyl group. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation products via LC-MS .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

- Approach :

- In vitro : Use standardized assays (e.g., enzyme inhibition or receptor binding) with strict pH control (6.8–7.4) to account for the compound’s pH-sensitive solubility.

- In silico : Perform molecular docking studies to predict interactions with targets like tyrosine hydroxylase or aromatic amino acid decarboxylase .

Q. How does the methoxy group at position 4 influence the compound’s metabolic fate compared to its non-methylated analogs?

- Experimental Design :

- Administer radiolabeled (¹⁴C) compound to hepatocyte cultures and analyze metabolites via LC-MS/MS.

- Compare with analogs like L-tyrosine (3-(4-hydroxyphenyl)alanine) to assess O-methylation’s impact on Phase I/II metabolism .

Q. What strategies optimize enantioselective synthesis for large-scale production in preclinical studies?

- Methodology :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-ruthenium complexes) in hydrogenation reactions to enhance (S)-enantiomer yield.

- Process Analytics : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and minimize impurities .

Q. How can researchers address discrepancies in reported cytotoxicity thresholds across cell lines?

- Hypothesis Testing :

- Screen the compound in panels of cancer/normal cell lines (e.g., HEK293, HepG2) under varying oxygen tensions (normoxia vs. hypoxia).

- Correlate cytotoxicity with cellular uptake rates using fluorescently tagged derivatives .

Tables for Key Data Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.